molecular formula C9H7ClN2OS B8003448 6-chloro-2-methylsulfanyl-1H-quinazolin-4-one

6-chloro-2-methylsulfanyl-1H-quinazolin-4-one

Cat. No.: B8003448
M. Wt: 226.68 g/mol
InChI Key: WBHDGAJKTITYKJ-UHFFFAOYSA-N
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically produced from starch by enzymatic conversion. The process involves the use of cyclodextrin glycosyltransferase (CGTase), an enzyme that catalyzes the conversion of starch into cyclodextrins. The reaction conditions include:

    Substrate: Starch

    Enzyme: Cyclodextrin glycosyltransferase

    Temperature: Optimal temperature ranges from 50°C to 60°C

    pH: Optimal pH ranges from 5.0 to 6.0

Industrial Production Methods

In industrial settings, the production of cyclodextrins involves the following steps:

    Liquefaction: Starch is gelatinized and partially hydrolyzed.

    Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase to produce cyclodextrins.

    Separation: Cyclodextrins are separated from the reaction mixture using techniques such as precipitation, crystallization, or chromatography.

    Purification: The separated cyclodextrins are purified to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.

    Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as sodium periodate or potassium permanganate are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Oxidized cyclodextrins with aldehyde or carboxyl groups.

    Reduction: Reduced cyclodextrins with modified hydroxyl groups.

    Substitution: Substituted cyclodextrins with various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications, including:

    Chemistry: Used as molecular hosts to form inclusion complexes with guest molecules, enhancing solubility and stability.

    Biology: Employed in drug delivery systems to improve the bioavailability and controlled release of pharmaceuticals.

    Medicine: Used in formulations to enhance the solubility and stability of drugs, and in the treatment of diseases such as Niemann-Pick disease.

    Industry: Applied in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry to stabilize active ingredients.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can also modulate the release rate of encapsulated drugs, providing controlled release properties.

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:

    Alpha-cyclodextrin: Composed of six glucose units.

    Beta-cyclodextrin: Composed of seven glucose units.

    Gamma-cyclodextrin: Composed of eight glucose units.

Compared to other cyclic oligosaccharides, cyclodextrins have a larger cavity size, allowing them to encapsulate larger guest molecules. This property makes them particularly valuable in various applications, including drug delivery and food industry.

Properties

IUPAC Name

6-chloro-2-methylsulfanyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHDGAJKTITYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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